5-chloro-2-(4-fluorophenyl)-1H-indole
Description
Significance of the Indole (B1671886) Scaffold as a Privileged Pharmacophore in Chemical Biology
The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged pharmacophore" in medicinal chemistry. eurekaselect.comcapes.gov.brmdpi.com This designation stems from its recurring presence in a vast number of biologically active natural products and synthetic compounds. eurekaselect.comcapes.gov.brnih.govresearchgate.net The indole nucleus is a key structural component in many alkaloids, the essential amino acid tryptophan, and neurotransmitters like serotonin (B10506). eurekaselect.comcapes.gov.brmdpi.comnih.gov Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor contribute to its capacity to bind to a wide array of biological targets, including enzymes and G-protein coupled receptors (GPCRs). eurekaselect.comnih.gov This versatility has led to the development of numerous indole-containing drugs with diverse therapeutic applications, such as anti-inflammatory, anticancer, and antiviral agents. eurekaselect.comresearchgate.netnih.govopenmedicinalchemistryjournal.comnih.gov
Overview of Heterocyclic Systems in Contemporary Medicinal Chemistry Research
Heterocyclic compounds, which are cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, or sulfur) in the ring, form the backbone of modern medicinal chemistry. rroij.comnumberanalytics.comnih.gov A significant majority of all biologically active chemical compounds contain heterocyclic moieties. The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and hydrogen bonding capacity, which are crucial for a molecule's pharmacokinetic and pharmacodynamic profiles. nih.govrroij.com Heterocycles provide rigid scaffolds that can be functionalized to achieve specific spatial orientations of substituents, enabling precise interactions with biological targets. nih.gov This structural diversity allows medicinal chemists to fine-tune the properties of drug candidates to enhance efficacy, selectivity, and metabolic stability. rroij.comrroij.com Consequently, heterocyclic systems are integral to drug discovery programs across a wide range of therapeutic areas, including infectious diseases, oncology, and neurology. numberanalytics.comnih.gov
Historical Development and Synthetic Utility of Indole Derivatives in Organic Synthesis
The chemistry of indole dates back to the 19th century with the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org A major breakthrough in indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a method that remains one of the most widely used for preparing substituted indoles. wikipedia.org Over the years, numerous other synthetic methodologies have been developed, including the Leimgruber–Batcho, Madelung, and Bartoli indole syntheses, each offering different advantages in terms of substrate scope and reaction conditions. wikipedia.orgijpsjournal.com The continuous evolution of synthetic methods, including the advent of greener techniques utilizing microwave irradiation, ionic liquids, and solid acid catalysts, has made a vast array of functionalized indole derivatives more accessible. openmedicinalchemistryjournal.comijpsjournal.com This synthetic versatility has cemented the role of indoles as crucial intermediates and building blocks in the synthesis of complex natural products, pharmaceuticals, and materials. nih.govdergipark.org.tr
Chemical Profile of 5-chloro-2-(4-fluorophenyl)-1H-indole
The compound this compound is a substituted indole derivative. The core indole ring is modified with a chloro group at the 5-position and a 4-fluorophenyl group at the 2-position. These substitutions are expected to influence the molecule's electronic properties and steric profile, which in turn can affect its chemical reactivity and biological interactions.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 76609-16-0 |
| Molecular Formula | C₁₄H₉ClFN |
| Molecular Weight | 245.68 g/mol |
| InChI Key | RIAOTZHRPDQHCP-UHFFFAOYSA-N |
Note: This data is compiled from publicly available chemical databases.
Synthesis and Research Findings
While the broader class of substituted indoles is extensively studied, detailed research specifically focused on the synthesis and biological evaluation of this compound is limited in publicly accessible literature. However, its structure suggests that it can be synthesized using established methods for indole formation. For instance, a plausible synthetic route could involve the Fischer indole synthesis, reacting (4-chlorophenyl)hydrazine with 4-fluoroacetophenone.
Research on structurally similar compounds provides some context for the potential areas of interest for this compound. For example, various 5-chloro-indole derivatives have been investigated for their antiproliferative and EGFR inhibitory activities. nih.govmdpi.com The presence of a 4-fluorophenyl group at the 2-position is also a common feature in many biologically active molecules, often introduced to enhance binding affinity or modulate metabolic stability.
It is important to note that without specific research on this compound, any discussion of its biological activity remains speculative. The primary role of this compound, based on available information, appears to be as a chemical intermediate for the synthesis of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAOTZHRPDQHCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations for Indoles
Catalytic Strategies for the Construction of Indole (B1671886) Ring Systems
The formation of the indole core of 5-chloro-2-(4-fluorophenyl)-1H-indole can be efficiently achieved through various transition metal-catalyzed reactions. These methods offer high degrees of control over the final product's structure and are often more versatile than classical indole syntheses.
Copper-Catalyzed Annulation Reactions for Indole Synthesis
Copper-catalyzed reactions represent a powerful tool for the synthesis of 2,3-disubstituted indoles. A plausible approach for the synthesis of this compound involves a (4+1) cascade annulation of a terminal alkyne with a 2-(tosylmethyl)aniline derivative. In this strategy, the terminal alkyne serves as a one-carbon synthon.
The reaction would commence with the copper-catalyzed in situ generation of an aza-ortho-quinone methide from a precursor like 4-chloro-2-(tosylmethyl)aniline. Simultaneously, a copper(I)-alkynyl species is formed from 1-ethynyl-4-fluorobenzene. These two reactive intermediates then undergo a 1,4-conjugate addition, followed by a 5-exo-dig cyclization to construct the indole ring. This method is advantageous due to its high efficiency and the broad tolerance of various functional groups on both the aniline (B41778) and alkyne precursors.
Table 1: Representative Conditions for Copper-Catalyzed (4+1) Annulation
| Parameter | Condition |
| Catalyst | CuI |
| Base | Cs₂CO₃/DBU |
| Solvent | Chlorobenzene |
| Temperature | 120 °C |
| Atmosphere | Argon |
Note: This data is representative of the synthesis of 2,3-disubstituted indoles and is a proposed pathway for the synthesis of this compound.
Another copper-catalyzed approach involves the direct annulation of α-substituted diazoacetates with 2-ethynylanilines. This method allows for the direct synthesis of C2-functionalized indoles under mild conditions. nih.gov
Palladium-Catalyzed Reductive Cyclization and Deoxygenation Routes
Palladium catalysis offers a robust and versatile platform for indole synthesis, particularly through the reductive cyclization of nitroaromatic compounds. A key strategy for the synthesis of this compound using this approach would involve a precursor such as a β-(4-chloro-2-nitrophenyl)-4-fluorostyrene.
This palladium-catalyzed reaction typically utilizes carbon monoxide as a reductant, which facilitates the cyclization of the nitrostyrene (B7858105) to the corresponding indole. The process is highly effective for a range of substituted nitrostyrenes, tolerating both electron-donating and electron-withdrawing groups. Phenyl formate (B1220265) can also be employed as a carbon monoxide surrogate, making the procedure more amenable to standard laboratory setups. mdpi.com The reaction proceeds efficiently in the presence of a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand.
Palladium-catalyzed annulation of ortho-haloanilines, such as 2-bromo-4-chloroaniline (B1265534) or 2-iodo-4-chloroaniline, with 4-fluoroacetophenone is another viable route. nih.govnsf.gov This modular approach allows for the direct construction of the indole ring with the desired substitution pattern. The choice of ligand, such as X-Phos, is often crucial for achieving high yields, especially when using less reactive ortho-chloroanilines. nih.gov
Table 2: Catalyst Systems for Palladium-Catalyzed Reductive Cyclization
| Catalyst System | Precursor Type | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Nitrostyrenes | nih.gov |
| PdCl₂(CH₃CN)₂ / 1,10-phenanthroline | β-Nitrostyrenes with Phenyl Formate | mdpi.com |
| Pd(OAc)₂ / X-Phos | o-Haloanilines and Ketones | nih.gov |
Sequential Oxidative Chan–Lam Arylation and Cross-Dehydrogenative Coupling (CDC) Reactions
The Chan-Lam coupling provides an efficient method for the formation of C-N bonds, which can be strategically employed in indole synthesis. nih.gov For the synthesis of this compound, a potential pathway involves an initial copper-catalyzed N-arylation (Chan-Lam coupling) of an appropriate enamine precursor with a boronic acid, followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction.
While direct application to enamines can be challenging, this one-pot approach has been successfully used for the synthesis of multi-substituted indoles from arylboronic acids and (Z)-3-aminoacrylates. mdpi.com The reaction is typically promoted by a copper(II) catalyst. The success of this sequential reaction is highly dependent on the careful selection of additives and oxidants. mdpi.com Nickel-catalyzed versions of the Chan-Lam coupling have also been developed, offering a cost-effective alternative. organic-chemistry.org
Continuous Flow Synthesis Techniques for Optimized Indole Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and ease of scalability. mdpi.commdpi.com The synthesis of substituted indoles, including this compound, can be significantly optimized using flow microreactors.
The Fischer indole synthesis, a classic method for indole formation, is particularly well-suited for adaptation to continuous flow conditions. wikipedia.org In a typical setup, a solution of the appropriate phenylhydrazine (B124118) (e.g., 4-chlorophenylhydrazine) and ketone (e.g., 4-fluoroacetophenone) are pumped through a heated reactor containing a solid-supported acid catalyst, such as Amberlite IR-120. sjofsciences.com This heterogeneous approach simplifies product purification and allows for catalyst recycling. Throughputs can be significantly higher compared to traditional batch synthesis. wikipedia.orgsjofsciences.com
Other indole syntheses, such as the Hemetsberger–Knittel and Reissert reactions, have also been successfully implemented in continuous flow systems, demonstrating the versatility of this technology for producing a wide range of indole derivatives. mdpi.com
Table 3: Comparison of Throughput in Batch vs. Continuous Flow Indole Synthesis
| Synthetic Approach | Throughput (per single channel reactor) | Reference |
| Simulated Classical Synthesis (Batch) | ~2 mgh⁻¹ | wikipedia.org |
| Modified Fischer Indole Synthesis (Flow) | 5.7–8.9 mgh⁻¹ | wikipedia.org |
| Heterocatalytic Flow Reactors | 12.7–20.1 mgh⁻¹ | wikipedia.org |
Exploration of Precursor Design and Reaction Pathways for Substituted Indoles
The rational design of precursors is fundamental to the successful synthesis of complex molecules like this compound. Several classical and modern synthetic routes can be envisioned, each starting from readily available materials.
The Fischer indole synthesis is a prominent and widely applicable method. wikipedia.org For the target molecule, the most direct precursors would be 4-chlorophenylhydrazine and 4-fluoroacetophenone . The reaction is typically catalyzed by Brønsted or Lewis acids, such as polyphosphoric acid (PPA), hydrochloric acid, or zinc chloride. wikipedia.org The initial condensation forms a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield the indole core.
Palladium-catalyzed syntheses often start from ortho-haloanilines . For this compound, suitable precursors would be 2-bromo-4-chloroaniline or 2-iodo-4-chloroaniline . These can be coupled with 1-ethynyl-4-fluorobenzene via a Sonogashira coupling followed by cyclization, or directly annulated with 4-fluoroacetophenone . nih.govmdpi.com
For palladium-catalyzed reductive cyclization routes, the key precursor is a substituted 2-nitrostyrene . The synthesis of this compound would likely start from 1-chloro-4-methyl-2-nitrobenzene . This starting material can be elaborated into the necessary styrene (B11656) derivative through various standard organic transformations before the final cyclization step.
The strategic selection of these precursors, in conjunction with the appropriate catalytic system, allows for the efficient and modular construction of the this compound scaffold.
Spectroscopic Characterization and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 5-chloro-2-(4-fluorophenyl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous structural assignment.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. Based on the structure of this compound, a characteristic spectrum is expected.
The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region of the spectrum, usually above 8.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the indole ring system (H-3, H-4, H-6, and H-7) and the 4-fluorophenyl ring will exhibit distinct chemical shifts and coupling patterns.
Indole Protons : The H-3 proton is expected to be a singlet or a narrow triplet (due to coupling with the N-H proton) around 6.5-7.0 ppm. The aromatic protons of the chloro-substituted ring (H-4, H-6, H-7) would typically appear in the 7.0-7.8 ppm range. Specifically, H-4, being adjacent to the electron-donating nitrogen and in a position to be influenced by the phenyl ring, may show a distinct shift. H-6 and H-7 will show coupling to each other.
Fluorophenyl Protons : The protons on the 4-fluorophenyl group will appear as two distinct signals due to their symmetry and coupling to the adjacent fluorine atom. They typically present as a pair of doublets or a multiplet in the aromatic region, influenced by the strong electronegativity of the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| N-H (Indole) | > 8.0 | broad singlet |
| H-4 (Indole) | ~7.6 | doublet |
| H-6 (Indole) | ~7.2 | doublet of doublets |
| H-7 (Indole) | ~7.3 | doublet |
| H-3 (Indole) | ~6.8 | singlet |
| H-2', H-6' (Fluorophenyl) | ~7.7 | multiplet |
| H-3', H-5' (Fluorophenyl) | ~7.1 | multiplet |
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. libretexts.org Given the structure of this compound, 14 distinct signals are expected in the proton-decoupled spectrum, corresponding to the 14 carbon atoms in the molecule.
The chemical shifts are influenced by the hybridization and electronic environment of each carbon.
Indole Carbons : The carbons of the indole core are expected to resonate between approximately 100 and 140 ppm. The C-2 carbon, being attached to both the nitrogen atom and the fluorophenyl ring, would likely appear significantly downfield, potentially around 135-140 ppm. The carbon bearing the chlorine atom (C-5) will also have its chemical shift influenced by the halogen.
Fluorophenyl Carbons : The carbons of the 4-fluorophenyl ring will show characteristic shifts. The carbon directly bonded to the fluorine (C-4') will exhibit a large C-F coupling constant and a chemical shift in the range of 160-165 ppm. The other carbons of this ring (C-1', C-2'/C-6', C-3'/C-5') will appear in the aromatic region (115-135 ppm), with their shifts and splittings influenced by the fluorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Indole) | ~138 |
| C-3 (Indole) | ~102 |
| C-3a (Indole) | ~129 |
| C-4 (Indole) | ~121 |
| C-5 (Indole) | ~125 |
| C-6 (Indole) | ~122 |
| C-7 (Indole) | ~112 |
| C-7a (Indole) | ~135 |
| C-1' (Fluorophenyl) | ~128 |
| C-2', C-6' (Fluorophenyl) | ~129 |
| C-3', C-5' (Fluorophenyl) | ~116 (doublet, JC-F ≈ 21 Hz) |
| C-4' (Fluorophenyl) | ~162 (doublet, JC-F ≈ 245 Hz) |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. escholarship.org Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For a fluorine atom on a phenyl ring, the chemical shift is typically observed in the range of -110 to -120 ppm relative to a standard like CFCl₃. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-3' and H-5').
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₄H₉ClFN), the molecular weight is 245.68 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 245. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine. The M+2 peak (at m/z 247) should have an intensity of approximately one-third that of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. mdpi.com Common fragmentation pathways for indole derivatives involve cleavage of the bonds of the indole ring and loss of substituents. scirp.orgresearchgate.net
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
| [M]⁺ | 245 | Molecular ion |
| [M+2]⁺ | 247 | Isotope peak due to ³⁷Cl |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. okstate.edu The IR spectrum of this compound would display several characteristic absorption bands.
N-H Stretch : A sharp peak is expected in the region of 3350-3450 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. researchgate.net
C-H Stretches : Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.
C=C Stretches : Aromatic C=C double bond stretching vibrations from both the indole and phenyl rings will appear in the 1450-1620 cm⁻¹ region.
C-N Stretch : The C-N stretching vibration of the indole ring typically appears in the 1200-1350 cm⁻¹ range.
C-F Stretch : A strong absorption band corresponding to the C-F bond stretch is expected in the region of 1100-1250 cm⁻¹.
C-Cl Stretch : The C-Cl stretching vibration will produce a band in the fingerprint region, typically between 700-850 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Indole) | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 700 - 850 | Medium to Strong |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.
Thin-Layer Chromatography (TLC) : TLC is commonly used to monitor the progress of the synthesis reaction and to get a preliminary indication of the purity of the product. The compound's retention factor (Rf) value is dependent on the solvent system (mobile phase) and the stationary phase (e.g., silica (B1680970) gel) used.
Column Chromatography : For purification on a larger scale, column chromatography, typically using silica gel as the stationary phase and a solvent system like hexane/ethyl acetate, is employed to isolate the target compound from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive technique used to determine the purity of the final compound with great accuracy. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile (B52724) and water is often used. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is a highly versatile and reproducible method, making it ideal for the analysis of indole derivatives. For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this mode of chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds, like the indole derivative , will have a stronger interaction with the stationary phase and thus will be retained longer on the column, resulting in a longer retention time. The polarity of the mobile phase can be adjusted by varying the ratio of the organic solvent to water to achieve optimal separation. The addition of modifiers like trifluoroacetic acid or formic acid to the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a UV-Vis detector, as the indole ring system exhibits strong chromophoric properties.
While specific HPLC analytical data for this compound is not extensively detailed in publicly available literature, a representative method can be proposed based on the analysis of structurally similar indole compounds. The following table outlines a plausible set of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Expected Retention Time (t R ) | Dependent on exact conditions, typically in the range of 5-15 minutes |
It is important to note that the conditions presented in this table are illustrative and would require optimization for the specific sample and instrumentation being used.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. It is frequently utilized to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.
For the analysis of this compound, a normal-phase TLC system is commonly used. The stationary phase is a polar adsorbent, typically silica gel (SiO₂) coated on a solid support such as a glass or aluminum plate. The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. The separation is based on the principle of adsorption; more polar compounds will adhere more strongly to the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (R f ) value.
The R f value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic value for a specific compound under a defined set of chromatographic conditions (stationary phase, mobile phase, temperature).
Visualization of the separated spots on the TLC plate can be achieved by various methods. Since indole derivatives are often UV-active due to their aromatic nature, placing the plate under a UV lamp (typically at 254 nm) will reveal the spots as dark areas on a fluorescent background. Staining with reagents such as potassium permanganate (B83412) or iodine vapor can also be used for visualization.
Detailed TLC parameters for this compound are not always explicitly reported. However, based on general practices for similar indole derivatives, a representative TLC system can be described as follows.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F 254 |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 or 70:30 v/v) |
| Visualization | UV light (254 nm) |
| Expected R f Value | Dependent on the exact mobile phase composition, typically in the range of 0.3-0.6 |
The conditions provided in this table are intended as a general guideline and may need to be adjusted to achieve optimal separation for a specific sample.
Mechanistic Investigations of Biological Activities of Indole Derivatives and Analogs of 5 Chloro 2 4 Fluorophenyl 1h Indole
Broad Spectrum of Biological Activities Associated with Indole (B1671886) Scaffolds
Indole derivatives exhibit an extensive range of pharmacological properties, which has led to their development as therapeutic agents for various conditions. nih.gov The versatility of the indole ring allows for structural modifications that yield compounds with activities spanning anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. nih.gov This structural diversity enables indole-based compounds to interact with a wide array of biological targets, including enzymes and receptors, leading to their varied therapeutic applications. nih.gov
The 2-phenylindole (B188600) scaffold, characteristic of 5-chloro-2-(4-fluorophenyl)-1H-indole, is a cornerstone in the development of agents with potent antiproliferative and antitumor activities. These compounds exert their effects through multiple mechanisms of action. nih.gov
One primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis (programmed cell death). nih.gov Another key strategy involves the modulation of hormone receptors; for example, certain 2-arylindole derivatives act as selective estrogen receptor modulators (SERMs), demonstrating significant antiproliferative activity in estrogen receptor (ER)-positive breast cancer cell lines like MCF-7. nih.gov
Furthermore, these compounds can function as kinase inhibitors. Close analogs, such as 5-chloro-indole-2-carboxylate derivatives, have been shown to be potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in many cancers. mdpi.com Other documented antitumor mechanisms for this class of compounds include DNA intercalation and the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. The antiproliferative effects of various 2-phenylindole derivatives have been demonstrated across a range of cancer cell lines, including lung (A549, H460), breast (MDA-MB-231), and liver carcinoma cells.
| Compound Class | Cancer Cell Line | Mechanism of Action | IC50 / GI50 Value | Reference |
| Bisindole (SERM type) | MCF-7 (Breast) | Estrogen Receptor (ER) Binding, Apoptosis | 2.71 µM | nih.gov |
| Indole-Combretastatin Conjugate | MCF-7 (Breast) | ER Binding, Tubulin Polymerization Inhibition | 1.86 µM | nih.gov |
| Pyranoindole Derivative | HeLa (Cervical) | Tubulin Polymerization Inhibition, Apoptosis | 3.6 µM | nih.gov |
| 5-Chloro-indole-2-carboxylate | Multiple Lines | Mutant EGFR/BRAF Inhibition | 29 nM - 78 nM | mdpi.com |
| Indole-Thiadiazole Derivative | A549 (Lung) | EGFR Modulation, p53-MDM2 Pathway | 12.0 nM | nih.gov |
| Indole-Thiadiazole Derivative | K562 (Leukemia) | EGFR Modulation, p53-MDM2 Pathway | 10.0 nM | nih.gov |
Derivatives based on the 2-phenylindole structure have shown promising anti-inflammatory properties. nih.gov A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. Studies have shown that some substituted 2-phenylindoles exhibit selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
In addition to COX inhibition, these compounds can suppress inflammation by modulating other critical pathways. Research has identified 2-phenylindole derivatives that act as potent inhibitors of nitric oxide synthase (NOS) and nuclear factor-kappa B (NF-κB). nih.govrsc.org By inhibiting the NF-κB signaling pathway, these molecules can prevent the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. nih.gov For instance, 5-chloro-2-phenylindole demonstrated a 25.4% inhibition of carrageenan-induced edema in an animal model. researchgate.net
| Compound / Derivative | Target / Pathway | Effect | IC50 Value | Reference |
| 2-Phenylindole | Nitrite Production / NF-κB | Inhibition | 38.1 µM / 25.4 µM | nih.govrsc.org |
| 3-Carboxaldehyde oxime 2-phenylindole | Nitrite Production / NF-κB | Inhibition | 4.4 µM / 6.9 µM | nih.govrsc.org |
| 3-Cyano 2-phenylindole | Nitrite Production / NF-κB | Inhibition | 4.8 µM / 8.5 µM | nih.govrsc.org |
| 6'-MeO-naphthalen-2'-yl indole | NF-κB | Inhibition | 0.6 µM | nih.govrsc.org |
| Indole-benzimidazole derivative | IL-6 Release | Inhibition | 1.539 µM | nih.gov |
The indole nucleus is known to possess antioxidant properties, in part due to its ability to act as a free radical scavenger. nih.gov Studies on 2-phenyl-1H-indoles have confirmed their capacity for antioxidation, with research indicating that the presence of electron-donating substituents on the molecule enhances this activity. researchgate.net The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazide (DPPH) and by their total antioxidant capacity as measured by methods such as the phosphomolybdenum reduction assay. nih.govresearchgate.net
Indole derivatives, including the 2-phenylindole class, possess a broad antimicrobial spectrum. nih.gov Their activity has been documented against various pathogens, including bacteria, fungi, parasites, and viruses.
Antibacterial: 2-phenylindoles have demonstrated bactericidal activity against Mycobacterium tuberculosis, including drug-sensitive and resistant strains, and appear to be specific to mycobacteria. nih.govnih.gov They are also active against a panel of Gram-negative and Gram-positive bacteria, with studies showing particular efficacy against Pseudomonas sp. and Enterobacter sp. researchgate.net Furthermore, novel 2-phenylindole analogues have shown excellent inhibitory activity against multidrug-resistant clinical isolates, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. mdpi.com
Antifungal: The antifungal potential of this class has been demonstrated against pathogenic fungi. For example, certain indole-benzimidazole derivatives show high activity against Candida albicans, with MIC values as low as 3.9 µg/mL. mdpi.com
Antimalarial: The 2-phenylindole structure has been investigated for its antimalarial properties, with some derivatives showing potency comparable to the standard drug chloroquine.
Antiviral: The indole scaffold is a component of various antiviral agents. Isatin (B1672199), an indole analog, has been described as a broad-spectrum antiviral, and its derivatives have shown high potency against viruses such as H1N1, HSV-1, and COX-B3, with IC50 values in the low nanomolar range. mdpi.com
Targeted Enzyme and Receptor Modulation in Related Indole Structures
The diverse biological effects of indole derivatives are a direct result of their ability to interact with and modulate the activity of a wide range of specific enzymes and cellular receptors. The 2-phenylindole framework is particularly adept at fitting into the active sites of various protein targets.
Research into 2-phenylindole derivatives has identified them as inhibitors of several key enzymes implicated in disease. Their ability to selectively target these enzymes makes them attractive candidates for therapeutic development.
Prominent examples of enzyme inhibition by this class of compounds include:
Protein Kinases: As noted, derivatives can inhibit kinases like EGFR and BRAF, which are critical drivers in many cancers. mdpi.com Some halogenated indole alkaloids are also known to inhibit cyclin-dependent kinases (CDKs), which regulate the cell cycle. researchgate.net
Cyclooxygenase (COX): 2-phenylindoles with specific substitutions have been developed as selective COX-2 inhibitors for anti-inflammatory applications.
Topoisomerases: These enzymes are essential for managing DNA topology during replication. Inhibition of topoisomerases by 2-phenylindoles is a validated mechanism for their anticancer effects.
Nitric Oxide Synthase (NOS): Overproduction of nitric oxide is a hallmark of inflammation. 2-phenylindoles have been shown to inhibit NOS, contributing to their anti-inflammatory profile. nih.gov
Polyketide Synthase 13 (Pks13): This enzyme is essential for the survival of Mycobacterium tuberculosis. N-phenylindole derivatives have been identified as potent inhibitors of Pks13, validating this enzyme as a target for new anti-tuberculosis drugs. nih.gov
Tryptophanase: This bacterial enzyme, which is not present in eukaryotes, is involved in biofilm formation. Indole derivatives have been studied as inhibitors of tryptophanase, presenting a potential strategy for developing antibacterial agents that target biofilms. nih.gov
Complement System: Certain 2-phenylindole derivatives have been found to be useful as complement inhibitors, suggesting a role in modulating this aspect of the immune system. google.com
Enzyme Inhibition Studies in 2-Phenyl Indole Derivatives
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov The indole framework is a well-established scaffold for COX inhibitors, with indomethacin (B1671933) being a classic example. tandfonline.com
Research into novel indole-based COX-2 inhibitors has led to the development of several potent and selective compounds. One such class is the 2-sulfonylphenyl-3-phenyl-indole derivatives. nih.gov A study on these compounds led to the discovery of 2-aminosulfonylphenyl-3-phenyl-indole (Compound 5a), which demonstrated greater in vitro and in vivo activity and selectivity for COX-2 than the well-known inhibitor, Celecoxib. nih.gov Further exploration of the regioisomeric analogues, 2-phenyl-3-sulfonylphenyl-indoles, also identified them as potent and selective COX-2 inhibitors. nih.gov
Another class of potent inhibitors includes 2,3-diarylindoles. benthamscience.com Molecular docking studies of these derivatives have provided insights into their structure-activity relationship (SAR), indicating that residues like Gly526, Phe381, and Arg120 in the COX-2 active site are crucial for inhibitory activity. benthamscience.com For instance, a new N-1 and C-3 substituted indole derivative showed selective COX-2 inhibitory activity with an IC50 of 0.32 μmol/L and a selectivity index (SI) of >312. nih.gov Similarly, certain 1,3-dihydro-2H-indolin-2-one (oxindole) derivatives have been synthesized and shown to possess good COX-2 inhibitory activity, with IC50 values in the low micromolar range. mdpi.com
| Compound Class | Specific Compound Example | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| N-1, C-3 Substituted Indole | Compound 27 | 0.32 | >312 | nih.gov |
| 1,3-Dihydro-2H-indolin-2-one | Compound 4e | 2.35 | Not Reported | mdpi.com |
| 1,3-Dihydro-2H-indolin-2-one | Compound 9h | 2.42 | Not Reported | mdpi.com |
| 1,3-Dihydro-2H-indolin-2-one | Compound 9i | 3.34 | Not Reported | mdpi.com |
| Indole Acetohydrazide Derivative | Compound S3 | Selectively inhibits COX-2 expression | Not Reported | nih.gov |
Fungal Lanosterol 14α-Demethylase Inhibition
Lanosterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com Inhibition of CYP51 is the mechanism of action for azole antifungals, a major class of drugs used to treat fungal infections. mdpi.comdergipark.org.tr The incorporation of an indole scaffold into azole derivatives has been explored as a strategy to develop new and more potent antifungal agents. mdpi.com
A series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of fluconazole (B54011), where one of the triazole moieties was replaced by an indole group. mdpi.com This research yielded highly active compounds against various Candida species. mdpi.com For example, the compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) showed a minimum inhibitory concentration (MIC) of 0.03125 µg/ml against C. albicans, which was significantly more potent than fluconazole (MIC = 0.5 µg/ml). dergipark.org.tr Molecular docking studies confirmed the importance of the indole fragment in binding to the C. albicans CYP51 active site. dergipark.org.tr
The enantiomers of one of the most potent compounds, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (8g), were studied, revealing that the (S)-enantiomer had exceptionally high antifungal activity, with a MIC of 0.000256 µg/mL against a clinical isolate of C. albicans. nih.gov This was approximately 78 times more potent than fluconazole against the same strain. nih.gov These findings highlight that indole-based structures can serve as valuable fragments in the design of novel and highly potent antifungal agents targeting CYP51. mdpi.comdergipark.org.tr
| Compound | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | 0.03125 | 0.5 | dergipark.org.tr |
| (-)-(S)-8g | 0.000256 | 0.020 | nih.gov |
| (+)-(R)-8g | 0.023 | 0.020 | nih.gov |
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan catabolism. iiarjournals.orgmdpi.com This pathway is implicated in creating an immunosuppressive microenvironment in cancer, making IDO1 and TDO attractive targets for cancer immunotherapy. iiarjournals.orgnih.gov
The indole scaffold itself is a key feature of the natural substrate, L-tryptophan. Interestingly, simple indole compounds show little to no inhibitory activity against IDO1. iiarjournals.orgresearchgate.net However, more complex indole-containing molecules, such as the NSAID indomethacin and its derivatives, have been identified as potent IDO1 inhibitors. iiarjournals.orgresearchgate.net Structure-activity relationship (SAR) studies on indomethacin derivatives revealed that the functional group at the 3-position of the indole ring significantly influences IDO1 inhibitory activity. iiarjournals.orgresearchgate.netbohrium.com
In addition to IDO1, TDO has also been identified as a target for cancer immunotherapy. acs.org A structure-activity study on a series of 3-(2-(pyridyl)ethenyl)indoles has been conducted to develop TDO inhibitors. acs.org The development of dual inhibitors that target both IDO1 and TDO is an active area of research, as it is believed that inhibiting both enzymes may lead to better clinical outcomes in cancer therapy. mdpi.com
| Compound Class | Key Structural Features | Activity Notes | Reference |
|---|---|---|---|
| Simple Indoles | Indole skeleton with simple substitutions | Generally inactive or weak inhibition | iiarjournals.orgresearchgate.net |
| Indomethacin and Analogs | Complex indole scaffold | Potent IDO1 inhibitory activity | iiarjournals.orgresearchgate.net |
| 1-Indanone Derivatives | 1-Indanone scaffold | Moderate to good enzymatic and cellular inhibitory activities | nih.gov |
| Imidazothiazole Derivatives | Imidazothiazole core | Potent IDO1 inhibitors through interaction with Phe226 and Arg231 | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a critical role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov The typical pharmacophore of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. thieme-connect.com The indole moiety has been successfully incorporated into the cap region of HDAC inhibitors to create potent and effective compounds. thieme-connect.com
A study focused on designing and synthesizing benzamide (B126) derivatives based on the structures of approved HDAC inhibitors chidamide (B1683975) and MS-275 found that introducing an indole fragment into the cap region resulted in compounds with potent HDAC1 inhibitory activity. thieme-connect.com Compound 3j from this series, which features a fluorine at the 5-position of the indole, exhibited an IC50 value of 0.330 µmol/L against HDAC1, surpassing the activity of the reference drug MS-275. thieme-connect.com
Another line of research has explored indole-3-butyric acid derivatives. nih.gov Structural modifications led to the discovery of compound I13, which showed high inhibitory potency against multiple HDAC isoforms, with IC50 values of 13.9, 12.1, and 7.71 nM for HDAC1, HDAC3, and HDAC6, respectively. nih.gov Furthermore, a series of substituted indole-based hydroxamic acid derivatives also demonstrated potent inhibition of HDAC1 and HDAC6, with one compound (4o) showing IC50 values of 1.16 nM and 2.30 nM, respectively. nih.gov
| Compound Class | Compound | HDAC1 IC50 | HDAC3 IC50 | HDAC6 IC50 | Reference |
|---|---|---|---|---|---|
| Indole-Containing Benzamide | 3j | 0.330 µM | Not Reported | Not Reported | thieme-connect.com |
| Indole-3-Butyric Acid Derivative | I13 | 13.9 nM | 12.1 nM | 7.71 nM | nih.gov |
| Indole-Based Hydroxamic Acid | 4o | 1.16 nM | Not Reported | 2.30 nM | nih.gov |
| Indole-Based Hydroxamic Acid | 4k | 115.20 nM | Not Reported | 5.29 nM | nih.gov |
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn modulates various cellular processes, particularly in immune and inflammatory cells. Consequently, PDE4 inhibitors are being investigated for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).
The indole nucleus has been incorporated into the design of novel PDE4 inhibitors. Research has shown that pyridazinone derivatives featuring an indole residue at a specific position of the heterocyclic ring exhibit relatively high inhibitory activity towards the PDE4B isoform in in vitro assays. This suggests that the indole moiety can be a valuable component in the development of selective PDE4 inhibitors. Further studies are aimed at optimizing these indole-based structures to enhance their potency and selectivity, potentially leading to new therapeutic agents for inflammatory conditions.
Detailed data tables for indole-based PDE4 inhibitors are not currently available in the provided search results.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In agriculture, this activity leads to nitrogen loss from urea-based fertilizers. In medicine, urease produced by bacteria like Helicobacter pylori is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach and contribute to gastritis and peptic ulcers. Therefore, urease inhibitors have applications in both agriculture and medicine. tandfonline.com
Several studies have synthesized and evaluated indole analogues for their urease inhibitory potential. tandfonline.com A series of 22 indole analogues showed a wide range of inhibitory activity, with IC50 values from 0.60 ± 0.05 to 30.90 ± 0.90 µM, compared to the standard inhibitor thiourea (B124793) (IC50 = 21.86 ± 0.90 µM). tandfonline.com Several compounds in this series were found to be significantly more potent than thiourea. tandfonline.com
Another study focused on novel derivatives of oxindole (B195798), a related scaffold. nih.gov In this series, compound 5 (IC50 = 13.00 ± 0.35 μM) and compound 11 (IC50 = 19.20 ± 0.50 μM) demonstrated potent activity, surpassing that of thiourea. nih.gov Molecular docking studies have been employed to understand the binding interactions of these active indole and oxindole derivatives within the urease active site, guiding further drug design. nih.gov The literature also mentions indole-imidazole compounds as a class of synthetic urease inhibitors. researchgate.net
| Compound Class | Compound Example | Urease IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |
|---|---|---|---|---|
| Indole Analog | Compound 5 | 0.60 ± 0.05 | 21.86 ± 0.90 | tandfonline.com |
| Indole Analog | Compound 22 | 0.90 ± 0.05 | 21.86 ± 0.90 | tandfonline.com |
| Indole Analog | Compound 2 | 1.20 ± 0.10 | 21.86 ± 0.90 | tandfonline.com |
| Oxindole Derivative | Compound 5 | 13.00 ± 0.35 | 21.00 ± 0.01 | nih.gov |
| Oxindole Derivative | Compound 11 | 19.20 ± 0.50 | 21.00 ± 0.01 | nih.gov |
Aromatase Inhibitory Activity
Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis—the conversion of androgens to estrogens. nih.gov Inhibiting aromatase is a key strategy in the treatment of hormone-receptor-positive breast cancer. nih.gov The indole structure, present in the natural hormone melatonin (B1676174) which has been reported to inhibit aromatase, has been used as a template for designing new aromatase inhibitors. nih.gov
The aromatase inhibiting potential of 2-methyl indole hydrazones has been investigated. nih.gov In biological assays, monochloro-substituted indole hydrazones were found to have stronger aromatase inhibitory activity than other tested derivatives and were more active than melatonin. nih.gov Another study synthesized a series of novel 2-aryl indoles and evaluated their aromatase inhibition. nih.gov The results showed that a compound with a nitrile (CN) group at the C-3 position of the indole ring was the most potent, with an IC50 value of 1.61 μM. nih.gov Structure-activity relationship studies indicated that analogs with electron-withdrawing groups at position C-3 exhibited better aromatase inhibition than those substituted at C-5. nih.gov
More recently, indole derivatives have been designed as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS). nih.gov Two hybrid compounds from this series, compounds 12 and 16, showed exceptional antiproliferative activity with GI50 values of 25 nM and 28 nM, respectively, and were confirmed to inhibit aromatase. nih.govscilit.com
| Compound Class | Key Structural Feature | Aromatase IC50 (µM) | Reference |
|---|---|---|---|
| 2-Aryl Indole | Nitrile (CN) group at C-3 | 1.61 | nih.gov |
| 2-Aryl Indole | Nitrile (CN) group at C-5 | 3.34 | nih.gov |
| Indole Aryl Sulfonamide | Indole ring at C-5 | 0.16 | nih.gov |
Receptor Binding and Allosteric Modulation Studies of Indole Derivatives
Serotonin (B10506) Receptor (e.g., 5-HT2A, 5-HT2C) Antagonism in Analogous Indole Derivatives
Indole derivatives are a well-established class of compounds that interact with serotonin (5-HT) receptors. nih.govfabad.org.tr Specifically, analogs have been investigated for their antagonistic activity at 5-HT2A and 5-HT2C receptors, which are implicated in a variety of neurological processes. doi.orgeuropa.eu
Antagonism at these receptors by indole derivatives can be potent and selective. The affinity of these compounds for the receptors is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Studies have identified indole derivatives with high affinity for both 5-HT2A and 5-HT2C receptors. nih.gov
The interaction of these indole-based antagonists with the receptor binding pocket often involves specific molecular interactions. For example, a halogen bond between a chlorine atom on the indole structure and an amino acid residue like asparagine within the receptor has been observed in molecular docking studies. doi.org The NH group of the indole moiety can also form a hydrogen bond with residues such as threonine. doi.org
| Receptor Subtype | Reported Binding Affinity (Ki) Range for Indole Derivatives |
|---|---|
| 5-HT2A | Sub-nanomolar to micromolar |
| 5-HT2C | Sub-nanomolar to micromolar |
Cellular and Molecular Mechanisms of Action
Apoptosis Induction and Regulation of Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases)
A significant area of investigation for indole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net This process is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. nih.gov
Studies on various indole analogs have demonstrated their capacity to shift this balance in favor of apoptosis. A common mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in this ratio leads to the permeabilization of the mitochondrial outer membrane, a key step in the intrinsic apoptotic pathway. mdpi.com
Following mitochondrial permeabilization, cytochrome c is released into the cytoplasm, which triggers the activation of a cascade of cysteine proteases known as caspases. mdpi.com Indole derivatives have been shown to lead to the activation of executioner caspases, such as caspase-3. nih.govresearchgate.net Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. nih.govresearchgate.net
| Apoptotic Protein | Effect of Indole Derivative Treatment | Consequence |
|---|---|---|
| Bcl-2 (Anti-apoptotic) | Downregulation | Increased Bax/Bcl-2 ratio, promoting mitochondrial permeabilization |
| Bax (Pro-apoptotic) | Upregulation | |
| Caspase-3 (Executioner caspase) | Activation | Cleavage of cellular substrates, leading to apoptosis |
Interference with Cell Cycle Progression
In addition to inducing apoptosis, indole derivatives can exert antiproliferative effects by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Checkpoints within the cell cycle ensure the fidelity of this process, and arresting the cell cycle at these checkpoints can prevent the proliferation of abnormal cells.
Research has shown that certain indole analogs can cause cell cycle arrest, particularly at the G2/M phase. doi.orgresearchgate.netnih.gov This phase precedes mitosis, and arrest at this stage prevents the cell from dividing. Flow cytometry analysis of cells treated with indole derivatives has revealed a significant accumulation of cells in the G2/M phase. doi.orgmdpi.com For example, one study on a benz[f]indole-4,9-dione analog demonstrated that treatment led to an accumulation of cells in the G2/M phase, which was followed by an increase in the sub-G0 population, indicative of apoptosis. doi.org
| Indole Derivative Type | Observed Effect on Cell Cycle | Cell Line Example |
|---|---|---|
| Benz[f]indole-4,9-dione analog | G2/M phase arrest | A549 (Human lung cancer) |
| 2,3-Arylpyridylindole derivatives | Biphasic G0/G1 and G2/M arrest | A549 (Human lung cancer) |
Inflammasome (e.g., NLRP3) Inhibition
The innate immune system utilizes inflammasomes, which are multiprotein complexes, to detect and respond to pathogens and cellular stress. nih.govmdpi.com The NLRP3 inflammasome, in particular, has been implicated in a wide range of inflammatory diseases. mdpi.comnih.gov Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.govmdpi.com
Recent studies have explored the potential of various small molecules, including some with indole scaffolds, as inhibitors of the NLRP3 inflammasome. nih.gov These inhibitors can act through different mechanisms, such as binding to the NACHT domain of the NLRP3 protein, thereby preventing its ATPase activity and subsequent oligomerization. nih.gov The potency of these inhibitors is often measured by their half-maximal inhibitory concentration (IC50) for the suppression of IL-1β release. For instance, the well-characterized NLRP3 inhibitor MCC950 has an IC50 in the nanomolar range. nih.gov While direct studies on this compound are limited in this context, the investigation of other indole-containing compounds suggests that this chemical class may have the potential to modulate NLRP3 inflammasome activity. nih.gov
| Inhibitor Type | Reported IC50 for IL-1β Inhibition | Proposed Mechanism of Action |
|---|---|---|
| Indole-based compounds (general) | Variable (micromolar to nanomolar) | Potential interaction with NLRP3 domains |
Structure Activity Relationship Sar Studies of Indole Derivatives with Halogenated Phenyl Moieties
Influence of Substituent Position and Nature on the Indole (B1671886) Core
The biological activity of indole derivatives is profoundly influenced by the type and placement of substituents on the indole nucleus. nih.govresearchgate.net The indole core itself is a privileged structure in drug discovery, mimicking peptide structures and binding reversibly to a variety of enzymes and receptors. researchgate.net
Alterations at various positions of the indole ring can lead to significant changes in pharmacological activity. For instance, the presence of a halogen, such as chlorine at the C5 position, is a common feature in many biologically active indole compounds. mdpi.com This substitution can enhance cytotoxic effects in cancer cell lines. mdpi.com Similarly, substitutions at the C3 position are also critical. The introduction of an aryl group substituted with a halogen at position 3 or 5 has shown favorable results in tyrosine kinase (TK) inhibition. mdpi.com
In the context of pyrimido[4,5-b]indole derivatives, which share a fused ring system with the indole core, substitutions are crucial for activity. A key intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, highlights the importance of the chloro group at the 5-position of the indole ring system for subsequent chemical modifications and biological activity. nih.gov The position of substituents has a substantial effect on the biological activity trend, with electronic parameters being of significant importance. nih.gov
Below is a table summarizing the influence of substituent position on the activity of various indole scaffolds.
| Position on Indole Core | Type of Substituent | Observed Biological Effect | Reference Compound Class |
| C5 | Halogen (e.g., Chlorine) | Enhances cytotoxicity; crucial for VEGFR-2 inhibition | General Indoles, Pyrimido[4,5-b]indoles |
| C3 | Halogenated Aryl Group | Favorable for Tyrosine Kinase (TK) inhibition | General Indoles |
| C2 | Carbonyl Group (Oxindole) | Increased cytotoxicity in cancer cells | Oxindoles |
| C7 | Halogen (F, Cl, Br) | Affects cytotoxicity | General Indoles |
Role of Halogen and Phenyl Substitutions in Modulating Biological Activity
Halogenation is a key strategy in medicinal chemistry to modulate the biological activity of lead compounds. In the case of 5-chloro-2-(4-fluorophenyl)-1H-indole, both the chlorine at the C5 position of the indole and the fluorine on the C2-phenyl ring play vital roles.
The 2-phenyl group is also a critical determinant of activity. The substitution pattern on this phenyl ring can fine-tune the biological profile. The presence of a fluorine atom, as in the 4-fluorophenyl moiety, often enhances metabolic stability and can improve binding affinity through favorable interactions with the target protein. Systematic modifications of related scaffolds have shown that introducing a chlorine atom at the ortho, meta, or para position of a phenyl ring can lead to significant cytotoxic effects, particularly against breast cancer cell lines. nih.gov This underscores the importance of the position and nature of the halogen on the phenyl ring. nih.gov
The combination of the 5-chloro indole and a 2-(4-fluorophenyl) group creates a specific electronic and steric profile that can be optimized for various biological targets. The indole nucleus acts as a scaffold, while the halogenated phenyl groups are crucial for modulating potency and selectivity.
The following table details the effects of specific halogen substitutions on biological activity.
| Compound Class | Substitution | Position | Biological Target/Activity | Key Finding |
| Pyrimido[4,5-b]indoles | Chlorine | C5 of Indole | VEGFR-2 | Essential for potent and selective inhibition. nih.gov |
| General Indoles | Halogens (F, Cl, Br) | C5 or C7 of Indole | Cytotoxicity | Modulates cytotoxic effects. mdpi.com |
| Indeno[1,2-b]pyridines | Chlorine | ortho, meta, or para of Phenyl ring | Cytotoxicity (Breast Cancer) | Introduction of chlorine significantly enhances anticancer activity. nih.gov |
Impact of Linker Lengths and Substituent Modifications on Pharmacological Profiles
The pharmacological profiles of indole derivatives can be significantly altered by modifying linker groups that connect different parts of the molecule or by further substitutions on the core structure. The length, flexibility, and chemical nature of a linker are critical determinants of a conjugate's activity and physicochemical properties. acs.org
In the design of bivalent or hybrid molecules, linkers play a crucial role in ensuring the optimal orientation of the pharmacophores for interacting with their respective binding sites. For instance, in the development of conjugated NOD2/TLR4 agonists, the linker's length and steric hindrance were found to be critical for modulating receptor activity and immune response. acs.org Similarly, in the creation of tofacitinib-ADTOH hybrid molecules, an increase in the length of the linker chain corresponded to a decrease in the release of the active H₂S donor, likely due to steric hindrance. mdpi.com
Further modifications to substituents can also drastically change the pharmacological profile. In the development of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, a series of analogues were synthesized by introducing various substituted anilines at the N⁴ position. nih.gov This nucleophilic displacement of a chloro group allowed for the exploration of how different substituents on the aniline (B41778) moiety affect VEGFR-2 inhibition. The results indicated that specific substitution patterns on this external phenyl ring were essential for achieving high potency and selectivity, with one compound proving to be a potent and selective VEGFR-2 inhibitor comparable to the drug sunitinib. nih.gov
This demonstrates that even with a fixed core like 5-chloro-indole, modifications to appended groups and the linkers that may connect them are powerful tools for optimizing the desired pharmacological effects.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov This approach is valuable for understanding the SAR of indole derivatives and for designing new, more potent analogues.
For indole-based compounds, QSAR studies have successfully identified key molecular descriptors that govern their activity against various targets. These descriptors can be steric, electronic, or topological in nature. researchgate.net For example, a QSAR study on indole derivatives as antibacterial agents found a linear correlation between the percentage activity index and the molecular refractive index, highlighting the importance of steric parameters. nih.gov Electronic parameters and the position of substituents were also found to be important. nih.gov
In the context of halogenated derivatives, QSAR models can effectively capture the influence of halogen atoms on activity. A QSAR study on halogenated pyrimidine (B1678525) derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) successfully predicted their activity using descriptors selected by a bee algorithm, demonstrating the utility of computational methods in modeling complex interactions. nih.gov
For isatin (B1672199) and indole derivatives targeting the SARS CoV 3CLpro enzyme, QSAR models were developed using Monte Carlo optimization. nih.gov These models provided reliable predictions of inhibitory activity and were complemented by molecular docking studies to understand the binding interactions. nih.gov Similarly, 3D-QSAR models have been developed for indole and isatin derivatives as anti-amyloidogenic agents, identifying the physicochemical features correlated with their potency. mdpi.com These models, which often show good predictive statistics, are instrumental in the prospective design of new compounds with improved activity. mdpi.com
The application of QSAR to 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors also yielded a highly accurate predictive model, which, in combination with molecular docking, provided valuable insights for the development of new anticancer agents. physchemres.org
The table below summarizes findings from various QSAR studies on indole and related derivatives.
| Compound Series | Target/Activity | Key Descriptors/Findings | QSAR Model Type |
| Substituted Indoles | Antibacterial | Molecular Refractive Index (Steric), Electronic Parameters | 2D-QSAR |
| Isatin and Indole Derivatives | SARS CoV 3CLpro Inhibition | Descriptors selected by Monte Carlo optimization | 2D-QSAR |
| Indole and Isatin Derivatives | Aβ anti-aggregating potency | Physicochemical features identified through pharmacophore modeling | 3D-QSAR |
| 3,5-Disubstituted Indoles | Pim1 Kinase Inhibition | Combination of 2D descriptors leading to high predictive accuracy (R²test = 0.96) | 2D-QSAR |
| Halogenated Pyrimidines | DHODH Inhibition | Effective descriptors selected using bee algorithm | 2D-QSAR |
Computational Chemistry and Molecular Modeling Applications in Indole Research
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein. Such simulations can provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the binding.
For a compound like 5-chloro-2-(4-fluorophenyl)-1H-indole, molecular docking studies would be invaluable for identifying potential protein targets and elucidating its mechanism of action. For instance, studies on structurally similar indole (B1671886) derivatives have explored their interactions with targets such as kinases, enzymes, and receptors implicated in various diseases. These simulations typically yield a "docking score," representing the predicted binding energy, and visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. However, no specific molecular docking studies featuring this compound have been identified in the public domain.
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is widely used to determine the optimized geometry (bond lengths and angles) and electronic properties of a molecule.
A DFT study of this compound would provide precise information on its three-dimensional structure and the distribution of electrons. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. While DFT studies have been performed on a vast number of organic molecules, including various indole derivatives, specific calculations detailing the optimized geometry and electronic properties of this compound are not available in the searched literature.
Electrostatic Potential (MEP) Mapping for Reactivity Analysis
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. Different colors on the MEP map indicate different values of the electrostatic potential; typically, red represents regions of negative potential (rich in electrons, prone to electrophilic attack), and blue represents regions of positive potential (electron-deficient, prone to nucleophilic attack).
For this compound, an MEP map would highlight the electron-rich areas, likely around the nitrogen and chlorine atoms, and the electron-deficient regions, which could guide the understanding of its intermolecular interactions and chemical reactivity. Despite the utility of this analysis, no specific MEP mapping studies for this compound have been published.
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization Characteristics
An NBO analysis of this compound would offer deep insights into its electronic stability, the nature of its chemical bonds, and the delocalization of electron density across the indole ring and its substituents. This would involve identifying the key donor-acceptor interactions and their corresponding stabilization energies. At present, such a detailed NBO analysis for this specific compound is not available in the scientific literature.
Topological Investigations (e.g., ELF, LOL, RDG) for Bonding Nature and Non-Covalent Interactions
Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), are advanced computational methods used to characterize the nature of chemical bonds and non-covalent interactions. ELF and LOL provide a clear picture of electron localization, helping to distinguish between covalent bonds, lone pairs, and atomic cores. The RDG analysis is particularly useful for visualizing and quantifying weak non-covalent interactions, such as van der Waals forces and hydrogen bonds.
Applying these methods to this compound would provide a sophisticated understanding of its chemical bonding and the subtle non-covalent forces that can influence its crystal packing and interactions with other molecules. However, the literature search did not yield any studies that have performed ELF, LOL, or RDG analyses on this compound.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule and to identify potential liabilities. Commonly used tools for these predictions include SwissADME and pkCSM.
An in silico ADME profile for this compound would typically include predictions for parameters like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (metabolism), and potential toxicity. These predictions are often guided by physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area. While in silico ADME studies are common for novel compounds in drug discovery pipelines, a specific, published ADME profile for this compound could not be located.
Future Research Directions and Methodological Advancements
Rational Design and Synthesis of Novel Analogues of 5-chloro-2-(4-fluorophenyl)-1H-indole
The principles of rational drug design are central to the development of novel analogues of this compound with improved pharmacological profiles. This approach relies on a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.
Future efforts in this area will likely focus on systematic modifications of the indole (B1671886) scaffold. Key areas for substitution and modification include the chlorine atom at the 5-position, the fluorophenyl group at the 2-position, and the indole nitrogen. For instance, replacing the chlorine atom with other halogens or with electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for target proteins. Similarly, altering the substitution pattern on the 2-phenyl ring can influence the molecule's orientation within a binding pocket.
A study on 5-chloro-indole-2-carboxylate derivatives demonstrated that modifications at the 3-position of the indole ring with various phenethylamino side chains led to potent inhibitors of EGFR and BRAF kinases. nih.gov The most potent of these, the m-piperidinyl derivative, exhibited an IC50 value of 68 nM against EGFR, highlighting the significance of substitutions at this position for enhancing anticancer activity. nih.gov
Furthermore, the synthesis of novel analogues will benefit from the development of more efficient and versatile synthetic methodologies. While classical methods like the Fischer indole synthesis remain valuable, contemporary approaches, including transition-metal-catalyzed cross-coupling reactions, offer greater flexibility in introducing a wide range of functional groups onto the indole core.
Table 1: Key Positions for Rational Modification of the this compound Scaffold
| Position | Potential Modifications | Rationale for Modification |
| C5-Position | Substitution with other halogens (Br, I), alkyl groups, or electron-withdrawing/donating groups. | To modulate electronic properties, lipophilicity, and potential for halogen bonding. |
| C2-Phenyl Ring | Alteration of the fluorine substituent's position or replacement with other functional groups. | To optimize interactions within the target's binding pocket and improve selectivity. |
| N1-Position (Indole NH) | Alkylation, acylation, or substitution with various protecting groups. | To explore the role of the NH group in hydrogen bonding and to modify pharmacokinetic properties. |
| C3-Position | Introduction of diverse side chains, as demonstrated with 5-chloro-indole-2-carboxylates. | To introduce additional binding interactions and enhance potency and selectivity. nih.gov |
The systematic exploration of these modifications, guided by computational modeling and SAR studies, will be instrumental in identifying next-generation analogues with superior therapeutic potential.
Exploration of Hybrid Compounds and Scaffold Diversification Strategies
To address the multifaceted nature of diseases such as cancer, the development of hybrid compounds and the diversification of molecular scaffolds represent promising avenues for future research. These strategies aim to create molecules that can interact with multiple biological targets or that possess novel mechanisms of action.
Hybrid Compounds: The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a dual or synergistic mode of action. frontiersin.org For the this compound scaffold, this could involve linking it to other known anticancer agents, fragments that target different cellular pathways, or moieties that improve drug delivery and pharmacokinetic properties. For example, creating a hybrid of this indole derivative with a known tubulin inhibitor could result in a compound with enhanced cytotoxic effects against cancer cells. The indole nucleus is a common component in many natural and synthetic molecules with a wide range of biological activities, making it an ideal candidate for inclusion in hybrid drug design. frontiersin.org
Scaffold Diversification and Hopping: Scaffold diversification involves modifying the core structure of a lead compound to explore new chemical space and identify novel chemotypes with improved properties. "Scaffold hopping" is a computational or synthetic strategy to replace the central molecular core of a compound with a chemically different but functionally equivalent scaffold. mdpi.com
For the this compound scaffold, this could involve replacing the indole core with other heterocyclic systems such as indazole, benzimidazole, or azaindole. mdpi.com A notable example of this approach was the successful transformation of MCL-1 selective inhibitors with an indole core into dual MCL-1/BCL-2 inhibitors by hopping to an indazole scaffold. mdpi.com This strategy can lead to the discovery of compounds with altered selectivity profiles, improved physicochemical properties, and potentially novel intellectual property. The preservation of key binding interactions is a critical consideration in scaffold hopping, and computational methods play a vital role in predicting the viability of new scaffolds.
Table 2: Potential Scaffold Diversification Strategies for this compound
| Original Scaffold | Potential Replacement Scaffolds | Rationale |
| 1H-Indole | Indazole, Benzimidazole, Azaindole, Pyrrolopyridine | To explore new chemical space, alter selectivity, and improve physicochemical properties while maintaining key pharmacophoric features. mdpi.com |
The exploration of these strategies will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation to identify and optimize novel compounds with enhanced therapeutic efficacy.
Development of Advanced In Vitro and In Vivo (Non-Human) Models for Efficacy Assessment
The successful translation of promising compounds from preclinical research to clinical trials is heavily dependent on the use of robust and predictive experimental models. Future advancements in this area will focus on the development and utilization of more physiologically relevant in vitro and in vivo systems for assessing the efficacy of this compound analogues.
Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex microenvironment of human tissues. researchgate.net The future of in vitro efficacy testing lies in the adoption of three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govbiotechniques.com
Spheroids: These are 3D aggregates of cancer cells that can better replicate the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors. biotechniques.com
Organoids: Derived from stem cells, organoids are miniature, self-organizing 3D structures that recapitulate the architecture and function of specific organs. stemcell.comnih.gov Patient-derived organoids, in particular, hold immense promise for personalized medicine, allowing for the testing of drug efficacy on models that closely mirror a patient's own tumor. nih.gov
These advanced 3D models will provide a more accurate assessment of the anticancer activity of indole derivatives and help to identify compounds with a higher likelihood of success in subsequent in vivo studies.
Advanced In Vivo (Non-Human) Models: While in vitro models are invaluable for initial screening, in vivo studies in animal models remain a critical step in drug development. Future research will likely involve the use of more sophisticated animal models to evaluate the efficacy of this compound analogues.
Patient-Derived Xenografts (PDXs): In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are known to better preserve the heterogeneity and genetic characteristics of the original human tumor compared to traditional cell line-derived xenografts.
Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors that more accurately reflect the genetic and molecular progression of human cancers. These models are particularly useful for studying the effects of targeted therapies on specific oncogenic pathways.
The use of these advanced in vitro and in vivo models will provide a more comprehensive and predictive evaluation of the therapeutic potential of novel indole-based compounds, ultimately facilitating their clinical development.
Integration of Computational and Experimental Approaches for Accelerated Drug Discovery Initiatives
The convergence of computational and experimental methodologies is set to revolutionize the pace of drug discovery. For the development of analogues of this compound, a synergistic approach that leverages the strengths of both in silico and in vitro/in vivo techniques will be crucial for accelerating the identification and optimization of lead compounds.
Computational Approaches: High-performance computing enables a wide range of in silico techniques that can guide the design and prioritization of new molecules.
Molecular Docking and Dynamics Simulations: These methods can predict the binding modes and affinities of novel analogues to their biological targets, providing insights into the molecular basis of their activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of indole derivatives with their biological activities, allowing for the prediction of the potency of virtual compounds.
Pharmacophore Modeling and Virtual Screening: These techniques can be used to identify novel scaffolds or compounds from large chemical libraries that are likely to interact with the target of interest.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the discovery process.
Experimental Validation: The predictions generated from computational studies must be rigorously validated through experimental testing. High-throughput screening (HTS) allows for the rapid evaluation of large numbers of compounds in in vitro assays. The data generated from these experiments can then be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing.
This integrated approach will enable a more efficient exploration of the chemical space around the this compound scaffold, leading to the faster identification of drug candidates with enhanced efficacy and safety profiles.
Addressing Challenges in the Development of Indole-Based Therapeutics
Despite the therapeutic promise of indole derivatives, several challenges need to be addressed to facilitate their successful development into clinical drugs.
Selectivity: Many indole-based compounds, particularly kinase inhibitors, can interact with multiple targets. While polypharmacology can sometimes be advantageous, a lack of selectivity can also lead to off-target effects and toxicity. Future research must focus on designing analogues with improved selectivity for their intended biological targets.
Drug Resistance: Cancer cells can develop resistance to therapeutic agents through various mechanisms. Strategies to overcome resistance, such as the development of compounds that target resistance pathways or the use of combination therapies, will be critical.
Pharmacokinetic Properties: Poor solubility, low bioavailability, and rapid metabolism can limit the clinical utility of indole-based compounds. Medicinal chemistry efforts will need to focus on optimizing the pharmacokinetic profiles of lead candidates to ensure adequate drug exposure at the target site.
Toxicity: As with any therapeutic agent, the potential for toxicity is a significant concern. Thorough preclinical safety and toxicology studies using advanced in vitro and in vivo models will be essential to identify and mitigate potential safety risks.
By proactively addressing these challenges through innovative drug design strategies and rigorous preclinical evaluation, the full therapeutic potential of this compound and its analogues can be realized.
Q & A
Q. What are the implications of crystallographic data for drug design?
- Answer: X-ray structures (e.g., ) reveal planar indole rings and dihedral angles between substituents, guiding 3D pharmacophore modeling. For example, the 4-fluorophenyl group’s orientation in the crystal lattice suggests optimal π-π stacking with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
